molecular formula C10H11NO3 B13275112 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B13275112
M. Wt: 193.20 g/mol
InChI Key: GFADOXSRMXRGNK-UHFFFAOYSA-N
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Description

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-alkoxyacyl chlorides . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, acylation reactions can produce acylated derivatives with enhanced biological activity .

Scientific Research Applications

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid include 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives . These compounds share a similar benzoxazine core structure but differ in their substituents and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-6-5-11-8-4-7(10(12)13)2-3-9(8)14-6/h2-4,6,11H,5H2,1H3,(H,12,13)

InChI Key

GFADOXSRMXRGNK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C(=O)O

Origin of Product

United States

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